

Biotin-PEG4-hydrazide TFA chemical structure and properties

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Compound of Interest

Compound Name: Biotin-PEG4-hydrazide TFA

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An In-depth Technical Guide to Biotin-PEG4hydrazide TFA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Biotin-PEG4-hydrazide TFA**, a key reagent in modern bioconjugation and drug development. It details its chemical structure, properties, and applications, with a focus on experimental protocols and quantitative data.

Core Concepts: Chemical Structure and Properties

Biotin-PEG4-hydrazide TFA is a biotinylation reagent that facilitates the covalent attachment of biotin to other molecules. The trifluoroacetate (TFA) salt form enhances its stability and solubility.

Chemical Structure:

While a definitive high-resolution image of the TFA salt is not readily available in public literature, the structure of the free base is well-established. The molecule consists of three key components:

 Biotin: A vitamin that exhibits an exceptionally high affinity for avidin and streptavidin, forming the basis for numerous detection and purification systems.



- PEG4 (Polyethylene Glycol) Spacer: A four-unit polyethylene glycol linker that increases the reagent's hydrophilicity, reducing aggregation of the labeled molecule and minimizing steric hindrance for biotin-avidin binding.[1]
- Hydrazide Group (-NH-NH2): A reactive functional group that specifically targets and couples with aldehyde or ketone groups.

A visual representation of the logical relationship between these components is provided below.



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Logical structure of Biotin-PEG4-hydrazide.

Physicochemical Properties:

A summary of the key physicochemical properties of Biotin-PEG4-hydrazide and its TFA salt is presented in the table below.

Property	Biotin-PEG4-hydrazide (Free Base)	Biotin-PEG4-hydrazide TFA
CAS Number	756525-97-0[2][3]	Not Available
Molecular Formula	C21H39N5O7S[2][3]	C23H40F3N5O9S[4]
Molecular Weight	505.63 g/mol [2][3]	619.65 g/mol [4]
Appearance	White solid	White solid[4]
Solubility	Insoluble in water; soluble in DMSO[5]	Soluble in DCM, MeOH, DMF, and DMSO[4]
Storage	Store at -20°C[2]	Store at -20°C[4]

Mechanism of Action and Applications







The primary application of Biotin-PEG4-hydrazide is the biotinylation of molecules containing carbonyl groups (aldehydes and ketones). This is particularly useful for labeling glycoproteins.

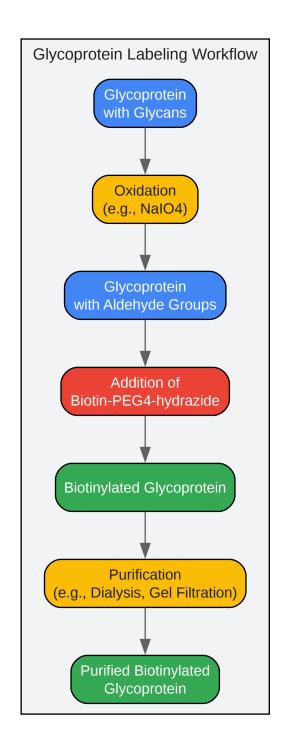
Reaction Mechanism:

The labeling process typically involves two main steps:

- Oxidation of Glycans: The carbohydrate moieties (glycans) of glycoproteins are oxidized
 using a mild oxidizing agent, such as sodium periodate (NaIO4), to generate aldehyde
 groups. This oxidation is often targeted to sialic acid residues or other sugar units with vicinal
 diols.[1]
- Hydrazone Bond Formation: The hydrazide group of Biotin-PEG4-hydrazide reacts with the
 newly formed aldehyde groups to form a stable hydrazone bond. This reaction is most
 efficient at a slightly acidic pH (typically pH 5-7).[1] For enhanced stability, the resulting
 hydrazone bond can be further reduced to a secondary amine using a reducing agent like
 sodium cyanoborohydride.[1]

The general workflow for glycoprotein labeling is illustrated below.





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General workflow for labeling glycoproteins.

Applications in Research and Drug Development:



- Glycoprotein Labeling and Detection: Biotinylated glycoproteins can be easily detected and quantified using avidin or streptavidin conjugates, such as those linked to enzymes (e.g., HRP) or fluorescent probes.[1]
- Cell Surface Glycoprotein Profiling: This reagent is used to label glycoproteins on the surface
 of living cells, enabling their isolation and identification, which is crucial for studying cell-cell
 interactions, signaling, and identifying disease biomarkers.
- Immunoassays: Biotin-labeled antibodies and other proteins are widely used in various immunoassay formats, including ELISA and Western blotting.[1]
- Affinity Purification: The strong interaction between biotin and avidin/streptavidin allows for the efficient purification of biotinylated molecules and their binding partners from complex mixtures.[1]
- PROTACs: Biotin-PEG4-hydrazide can be used as a linker in the synthesis of Proteolysis
 Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of
 specific target proteins.[6]

Experimental Protocols

Detailed methodologies are essential for the successful application of Biotin-PEG4-hydrazide. Below are representative protocols for glycoprotein labeling and the quantification of biotinylation.

Protocol 1: Biotinylation of Glycoproteins (e.g., Antibodies)

This protocol is a general guideline and may require optimization for specific proteins.

Materials:

- Glycoprotein (e.g., antibody) at 1-5 mg/mL in a suitable buffer.
- Biotin-PEG4-hydrazide TFA.
- Sodium meta-periodate (NaIO4).
- Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.



- Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2 (PBS).
- Anhydrous Dimethylsulfoxide (DMSO).
- Desalting columns or dialysis equipment for purification.

Procedure:

- Oxidation of Glycoprotein:
 - Prepare a 20 mM solution of NaIO4 in Oxidation Buffer immediately before use.
 - Mix the glycoprotein solution with the NaIO4 solution at a 1:1 ratio.
 - Incubate the reaction on ice for 30 minutes in the dark.
 - Remove excess periodate by desalting or dialysis into the Coupling Buffer.
- Biotinylation Reaction:
 - Prepare a 50 mM stock solution of Biotin-PEG4-hydrazide TFA in anhydrous DMSO.
 - Add the Biotin-PEG4-hydrazide solution to the oxidized glycoprotein to achieve a final concentration of 5-10 mM.
 - Incubate the reaction for 2 hours at room temperature.
- Purification:
 - Remove unreacted Biotin-PEG4-hydrazide by desalting or dialysis against PBS.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin incorporation.

Materials:

Biotinylated protein sample.



- HABA/Avidin solution.
- Spectrophotometer.

Procedure:

- Preparation: Ensure the biotinylated protein sample is free of unconjugated biotin by thorough purification.
- · Measurement:
 - Measure the absorbance of the HABA/Avidin solution at 500 nm (A500 initial).
 - Add a known volume of the biotinylated protein solution to the HABA/Avidin solution and mix.
 - Measure the absorbance of the mixture at 500 nm after the reading stabilizes (A500_final).
- Calculation: The decrease in absorbance is proportional to the amount of biotin in the sample. The molar ratio of biotin to protein can be calculated using the change in absorbance and the extinction coefficient of the HABA-avidin complex.

Quantitative Data

The efficiency of biotinylation can vary depending on the protein and the reaction conditions. The table below presents a hypothetical summary of expected results from a biotinylation experiment.

Protein	Molar Excess of Biotin- PEG4-hydrazide	Moles of Biotin per Mole of Protein (Mean ± SD)
Rabbit IgG	20x	3.5 ± 0.4
Rabbit IgG	50x	6.2 ± 0.7
Ovalbumin	20x	2.1 ± 0.3
Ovalbumin	50x	4.5 ± 0.5

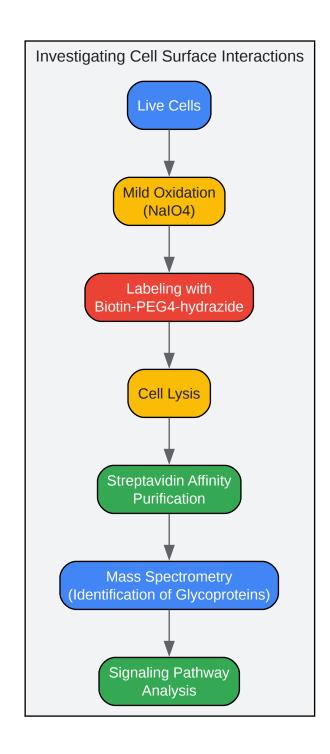


Signaling Pathways and Logical Relationships

While specific signaling pathway diagrams involving Biotin-PEG4-hydrazide are not commonly published, its application in cell surface glycoprotein labeling is instrumental in studying various signaling events. For instance, by labeling and subsequently identifying cell surface glycoproteins, researchers can investigate their roles in receptor-ligand interactions, cell adhesion, and transmembrane signaling.

The logical workflow for investigating cell surface protein interactions using this reagent is depicted below.





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Workflow for cell surface glycoprotein analysis.

Safety Information



For **Biotin-PEG4-hydrazide TFA**, specific safety data sheets (SDS) are not widely available in public domains. However, based on the data for similar biotin hydrazide compounds, the following precautions should be taken:

- Handling: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
- Storage: Store in a cool, dry, and well-ventilated area at -20°C.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to obtain the specific SDS from the supplier before handling this chemical.

This guide provides a foundational understanding of **Biotin-PEG4-hydrazide TFA** for its effective and safe use in research and development. For specific applications, further optimization of the described protocols may be necessary.

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